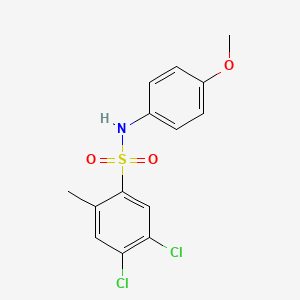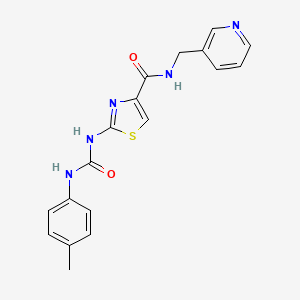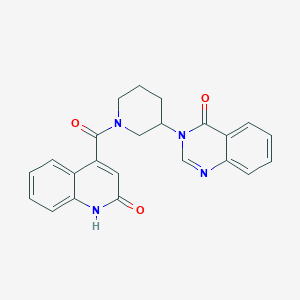![molecular formula C15H18N2O2 B2838312 N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-44-8](/img/structure/B2838312.png)
N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, an acetyl group, and a prop-2-enamide group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine ring could enhance the compound’s solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Utilization in Heterocyclic Compound Production
N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is part of the enaminoketones and enaminonitriles class, which are pivotal for synthesizing various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. These compounds serve as versatile intermediates in synthetic chemistry, facilitating the enantioselective preparation of highly functionalized compounds. They act as scaffolds for annulation, leading to the production of pyrroles, indolizidines, quinolizidines, and perhydroindoles, common motifs in alkaloid structures. This broad utility underscores their significance in medicinal chemistry and drug development (Negri, Kascheres, & Kascheres, 2004).
Role in Central Nervous System Agents
Compounds based on the pyrrolidin-2-one pharmacophore, closely related to this compound, have shown substantial potential as pharmacological agents for the central nervous system. These agents can facilitate memory processes and attenuate the impairment of cognitive functions associated with head traumas, stroke, age, and age-related pathologies. The exploration of enantiomerically pure derivatives has provided insights into the direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, highlighting the importance of stereochemistry in the pharmacological profile of these compounds (Veinberg et al., 2015).
Asymmetric Synthesis via Sulfinimines
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles. This methodology offers a path to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are critical in the structure of many natural products and therapeutically relevant compounds. The extensive use of tert-butanesulfinamide underscores its role in enabling asymmetric synthesis and the creation of novel pharmacologically active substances (Philip, Radhika, Saranya, & Anilkumar, 2020).
Mécanisme D'action
Target of Action
Compounds containing similar structures, such as imidazole and pyrrolidine, have been reported to interact with a broad range of targets . These targets include various receptors and enzymes, contributing to the compound’s diverse biological activities.
Mode of Action
Compounds with similar structures often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
Compounds with similar structures, such as those containing a pyrrolidine ring, have been synthesized to modify their pharmacokinetic profiles .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
N-(2-acetyl-4-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-15(19)16-14-7-6-12(10-13(14)11(2)18)17-8-4-5-9-17/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQUHAVXTUWVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2838232.png)

![rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B2838234.png)
![1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2838237.png)

![tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate](/img/structure/B2838240.png)


![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2838245.png)
![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)

![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)
